(1,2-Dimethylcyclopentyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

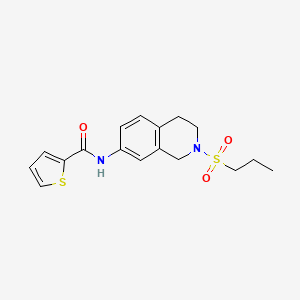

“(1,2-Dimethylcyclopentyl)methanamine” is a chemical compound with the molecular formula C8H17N . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C8H17N/c1-7-4-3-5-8(7,2)6-9/h7H,3-6,9H2,1-2H3 . The molecular weight of this compound is 127.23 . Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Novel Compound Synthesis

Research has led to the synthesis of a novel 1,3-Dithiolane compound through a condensation reaction, showcasing the utility of similar amines in creating new chemical entities with potential applications in materials science and organic synthesis (Zhai Zhi-we, 2014).

Catalysis and Reaction Mechanisms

The study of surface-catalyzed reactions between gases highlights the potential of amines in understanding and enhancing catalytic processes, important for developing more efficient chemical syntheses (L. Mascavage, P. Sonnet, D. R. Dalton, 2006).

Anticancer Research

New palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases have shown significant anticancer activity, demonstrating the critical role of amine-based ligands in developing potential therapeutic agents (S. Mbugua et al., 2020).

Polymerization Processes

The role of diamines in facilitating metal-catalyzed cross-couplings at room temperature for polymer synthesis is a testament to the importance of amines in material science and engineering (B. Saito, G. C. Fu, 2007).

Biochemical Applications

In biochemical research, amines are pivotal in understanding the hydrogen bonding and structure-function relationships in biological molecules, as evidenced by neutron diffraction studies (A. Kvick, T. Koetzle, R. Thomas, 1974).

Osmolyte Studies in Microorganisms

Research on Methanohalophilus, a halophilic genus of methanogens, indicates the production of osmolytes in response to external NaCl concentrations, providing insights into the biochemical adaptations of organisms to extreme environments (D. E. Robertson et al., 1992).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(1,2-dimethylcyclopentyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-4-3-5-8(7,2)6-9/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOANGZHZONGGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B2887293.png)

![4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2887295.png)

![2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2887303.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2887307.png)